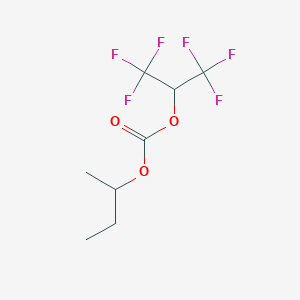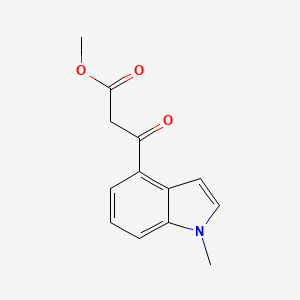
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸メチルは、インドール誘導体のクラスに属する有機化合物です。インドール誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。この化合物は、インドール環にメチルエステル基とケトン基が付加されており、有機合成における汎用性の高い中間体となっています。
準備方法
合成経路と反応条件
3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸メチルの合成は、通常、以下の手順で行われます。
出発物質: 合成は、1-メチル-1H-インドール-4-カルボン酸の調製から始まります。
エステル化: 次に、カルボン酸をメタノールと適切な酸触媒(硫酸など)を用いてエステル化し、メチルエステルを形成します。
ケトン形成: 次に、メチルエステルを、ルイス酸触媒(塩化アルミニウムなど)の存在下でアシルクロリド(塩化アセチルなど)を用いてフリーデル・クラフツのアシル化反応に付し、ケトン基を導入します。
工業的生産方法
工業的な環境では、3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸メチルの生産は、品質と収量を安定させるために、連続フロー反応器を使用して規模を拡大することができます。試薬の添加と温度制御の自動化システムを使用することで、さらにプロセスの効率を向上させることができます。
化学反応の分析
反応の種類
3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸メチルは、以下のものを含む様々な化学反応を受けることができます。
酸化: この化合物は酸化されて、対応するカルボン酸または他の酸化誘導体を形成することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: インドール環は、ニトロ化、ハロゲン化、スルホン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応には、ニトロ化には硝酸、臭素化には臭素、スルホン化には硫酸などの試薬が必要になることが多いです。
生成される主な生成物
酸化: カルボン酸やその他の酸化誘導体。
還元: アルコール。
置換: インドール環のニトロ誘導体、ハロ誘導体、スルホニル誘導体。
科学的研究の応用
3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸メチルは、科学研究においていくつかの応用があります。
医薬品化学: これは、特に神経学的および腫瘍学的状態を標的にした様々な医薬品の合成における中間体として役立ちます。
生物学的研究: この化合物は、抗炎症作用、抗菌作用、抗癌作用など、インドール誘導体の生物活性を調査する研究で使用されています。
化学合成: これは、研究開発のためのより複雑な分子の構築を可能にする、有機合成における貴重なビルディングブロックです。
作用機序
3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸メチルの作用機序は、主にそのインドール部分を通じて生物学的標的に相互作用する能力に関連しています。インドール環は、タンパク質や酵素とのπ-πスタッキング相互作用、水素結合、その他の非共有結合相互作用に関与することができます。これらの相互作用は、様々な分子経路の活性を調節し、化合物の観察された生物学的効果につながることがあります。
類似化合物の比較
類似化合物
3-(1H-インドール-4-イル)-3-オキソプロパン酸メチル: インドール窒素上にメチル基がありません。
3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸エチル: メチルエステルの代わりにエチルエステル基を持っています。
3-(1-メチル-1H-インドール-3-イル)-3-オキソプロパン酸メチル: ケトン基は、4位ではなく、インドール環の3位に付加されています。
独自性
3-(1-メチル-1H-インドール-4-イル)-3-オキソプロパン酸メチルは、その官能基の特定の位置付けにより、反応性と生物活性に影響を与える可能性があり、独自性があります。インドール窒素上のメチル基とインドール環の4位にあるケトン基の存在は、他の類似化合物とは異なり、異なる薬理学的特性と合成への応用につながる可能性があります。
類似化合物との比較
Similar Compounds
Methyl 3-(1H-indol-4-yl)-3-oxopropanoate: Lacks the methyl group on the indole nitrogen.
Ethyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate: The ketone group is attached to the 3-position of the indole ring instead of the 4-position.
Uniqueness
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methyl group on the indole nitrogen and the ketone group at the 4-position of the indole ring distinguishes it from other similar compounds, potentially leading to different pharmacological properties and synthetic applications.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
methyl 3-(1-methylindol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-14-7-6-9-10(4-3-5-11(9)14)12(15)8-13(16)17-2/h3-7H,8H2,1-2H3 |
InChIキー |
VXEKFOPPQSAHNS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



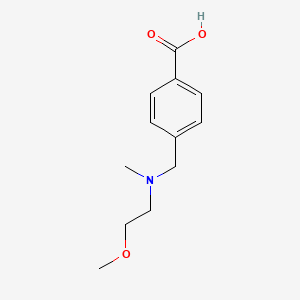

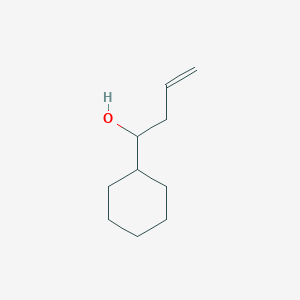
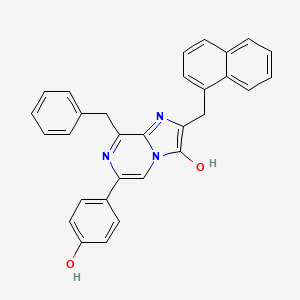
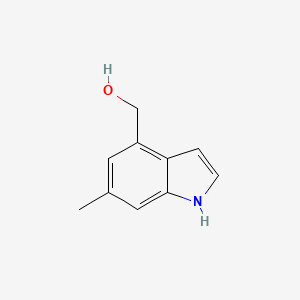
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)


